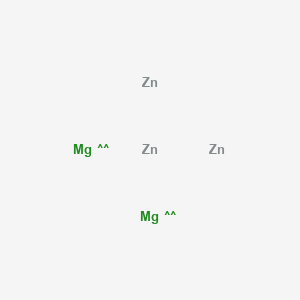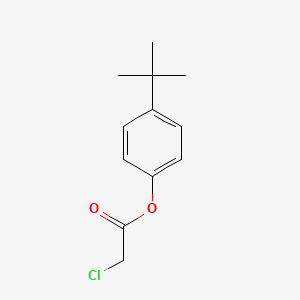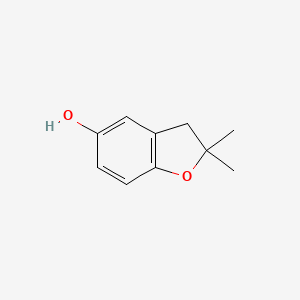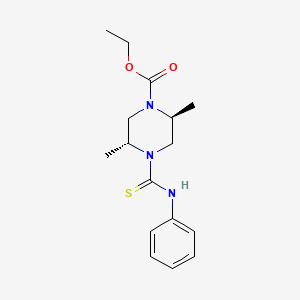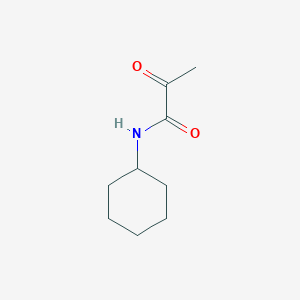
N-Cyclohexyl-2-oxopropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyclohexyl-2-oxopropanamide is an organic compound with the molecular formula C₉H₁₅NO₂ and a molecular weight of 169.221 g/mol . It is a derivative of propanamide, where the amide nitrogen is substituted with a cyclohexyl group and the carbonyl carbon is part of a ketone functional group. This compound is known for its applications in various chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Cyclohexyl-2-oxopropanamide can be synthesized through the reaction of cyclohexylamine with 2-oxopropanoyl chloride . The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Cyclohexylamine+2-Oxopropanoyl chloride→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The use of catalysts and solvents can also enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
N-Cyclohexyl-2-oxopropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amide nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amides depending on the reagents used.
Applications De Recherche Scientifique
N-Cyclohexyl-2-oxopropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving amides.
Industry: Used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-Cyclohexyl-2-oxopropanamide involves its interaction with various molecular targets. The ketone and amide functional groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways, making it a useful compound in biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Cyclohexyl-2-oxopropionamide
- N-Cyclohexyl-2-hydroxy-3,5-diiodobenzamide
- N-Cyclohexyl-2-(4-methoxyphenyl)benzo[g]indazol-3-amine
Uniqueness
N-Cyclohexyl-2-oxopropanamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its cyclohexyl group provides steric hindrance, affecting its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships in organic chemistry.
Propriétés
Numéro CAS |
5525-85-9 |
|---|---|
Formule moléculaire |
C9H15NO2 |
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
N-cyclohexyl-2-oxopropanamide |
InChI |
InChI=1S/C9H15NO2/c1-7(11)9(12)10-8-5-3-2-4-6-8/h8H,2-6H2,1H3,(H,10,12) |
Clé InChI |
VGPBVFQLUQYKIE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(=O)NC1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


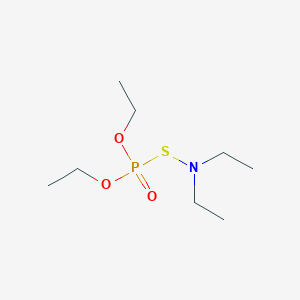
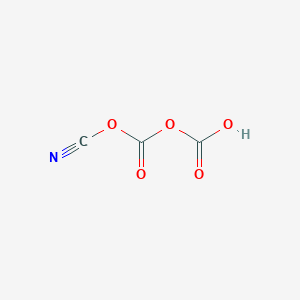
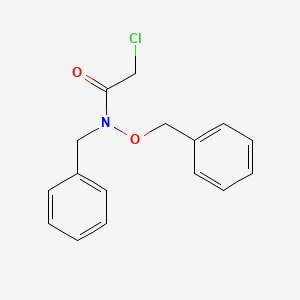
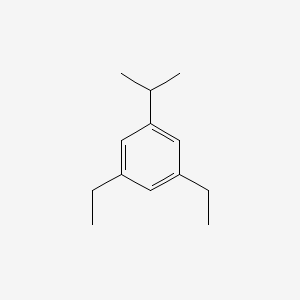
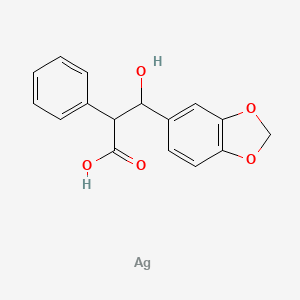
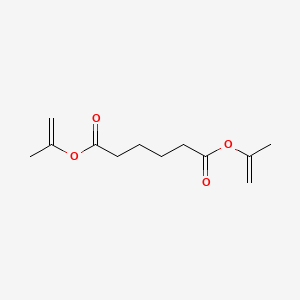
![4,5-Dimethylhexahydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B14721904.png)
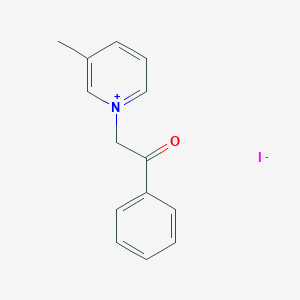
![4-Tert-butyl-2,6-bis{[(2,4,4-trimethylpentan-2-yl)amino]methyl}phenol](/img/structure/B14721918.png)
silane](/img/structure/B14721922.png)
